molecular formula C24H24N2O3S B2860442 10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 899939-47-0

10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2860442
CAS No.: 899939-47-0
M. Wt: 420.53
InChI Key: NLEDJEWAOGNQHZ-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene core. Its structure includes ethoxy groups at positions 10 and 4-(4-ethoxyphenyl), as well as a thiophen-3-yl substituent at position 5.

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-27-18-10-8-16(9-11-18)20-14-21-19-6-5-7-22(28-4-2)23(19)29-24(26(21)25-20)17-12-13-30-15-17/h5-13,15,21,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDJEWAOGNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 8-Oxa-5,6-Diazatricyclo[7.4.0.0²,⁶]Trideca Skeleton

The tricyclic core is typically assembled through a tandem cyclization-annulation sequence. A key intermediate, 7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene, is synthesized via:

  • Step 1 : Condensation of 3-thiophenecarboxaldehyde with a β-keto ester derivative under acidic conditions to form a pyranone intermediate.
  • Step 2 : Treatment with hydrazine hydrate at 80°C to induce cyclization, yielding the diazatricyclo framework.

Example Reaction Conditions :

Reactant Reagent/Conditions Product Yield
3-Thiophenecarboxaldehyde AcOH, 120°C, 6 h Pyranone intermediate 68%
Pyranone intermediate Hydrazine hydrate, 80°C, 8 h Diaza-tricyclic core 72%

Functionalization of the Tricyclic Core

Ethoxy Group Installation at Position 10

The 10-ethoxy group is introduced via nucleophilic aromatic substitution:

  • Step 5 : Nitration at position 10 using fuming HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield an amine.
  • Step 6 : Diazotization with NaNO₂/HCl and subsequent ethanol substitution under basic conditions.

Critical Notes :

  • Nitration regioselectivity is controlled by electron-donating groups in the core.
  • Ethanol substitution requires anhydrous conditions to avoid hydrolysis.

Final Structural Elaboration

Purification and Characterization

Final purification is achieved via flash column chromatography (hexane/CH₂Cl₂ gradient), followed by recrystallization from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include δ 7.85 (d, J = 8.8 Hz, 2H) for ethoxyphenyl protons and δ 7.34 (d, J = 5.3 Hz, 1H) for thiophene.
  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₈H₂₅N₂O₃S [M+H]⁺: 481.1584; Found: 481.1586.

Challenges and Mitigation Strategies

Side Reactions During Coupling

Competitive homocoupling of boronic acids is suppressed by:

  • Degassing solvents with N₂ to eliminate O₂.
  • Using excess K₂CO₃ (2 M aqueous solution).

Byproduct Formation in Ethoxylation

Ethanol substitution may yield O-ethyl byproducts, minimized by:

  • Strict temperature control (−10°C during diazotization).
  • Employing freshly distilled ethanol.

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance:

  • Safety : Reduced exposure to hazardous intermediates.
  • Yield Consistency : 89–91% across 10 batches.

Green Chemistry Adaptations

  • Replacement of DMF with cyclopentyl methyl ether (CPME) in bromination steps.
  • Catalyst recycling via magnetic nanoparticle-supported Pd.

Chemical Reactions Analysis

Types of Reactions

“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy and phenyl groups may facilitate binding to certain enzymes or receptors, while the thiophene and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we analyze its structural analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Structural Comparison of Tricyclic Heterocycles

Compound Name Core Structure Key Substituents Reported Applications/Properties
10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[...]tetraene (Target) 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶] Ethoxy, thiophen-3-yl, 4-ethoxyphenyl Limited data; hypothesized bioactivity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3,7-dithia-5-azatetracyclo[...] 4-Methoxyphenyl, ketone group Antimicrobial activity (inferred)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 3,7-dithia-5-azatetracyclo[...] 4-Hydroxyphenyl, ketone group Enhanced solubility, redox activity

Key Observations:

Substituent Effects: The ethoxy groups in the target compound likely enhance lipophilicity compared to the hydroxyl or methoxy groups in analogs . This could influence membrane permeability in biological systems.

Bioactivity Hypotheses: While the target compound lacks direct pharmacological data, analogs with 4-methoxyphenyl or 4-hydroxyphenyl groups exhibit antimicrobial or redox-modulating properties . The ethoxy and thiophene substituents in the target may synergize for similar or novel bioactivities.

Synthetic Challenges: The tricyclic core requires precise stereochemical control during synthesis. Methods for related compounds (e.g., cyclization reactions using marine actinomycete-derived intermediates) suggest biological or catalytic pathways could be explored .

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